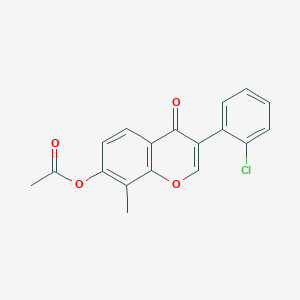
1-(4-fluorophenyl)-4-(3-methyl-2-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(3-methyl-2-nitrobenzoyl)piperazine, commonly known as 4-FPP, is a synthetic compound that belongs to the class of piperazines. It is a potent and selective serotonin receptor agonist, which has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-FPP involves the activation of the serotonin receptor, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This activation results in the modulation of various physiological processes, including mood, appetite, and sleep. The exact mechanism of action of 4-FPP is still being studied, but it is believed to involve the binding of the compound to the serotonin receptor, which leads to a conformational change in the receptor and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FPP are still being studied, but it is believed to have a number of effects on the central nervous system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to have anxiolytic and antidepressant effects, which make it useful for the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-FPP in lab experiments is its potency and selectivity for the serotonin receptor. This makes it useful for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using 4-FPP is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 4-FPP. One area of research is the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is the study of the role of serotonin in various physiological and pathological processes, which could lead to the development of new treatments for a wide range of conditions. Additionally, the development of new synthesis methods and purification techniques could lead to the production of higher quality and more reliable samples of 4-FPP for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-FPP involves the reaction of piperazine with 3-methyl-2-nitrobenzoyl chloride and 4-fluoroaniline. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-FPP has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective agonist of the serotonin receptor, which makes it useful for studying the role of serotonin in various physiological and pathological processes. It has also been used in the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13-3-2-4-16(17(13)22(24)25)18(23)21-11-9-20(10-12-21)15-7-5-14(19)6-8-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITBRYIZBWKEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](3-methyl-2-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)




![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)
phosphinic acid](/img/structure/B5700205.png)